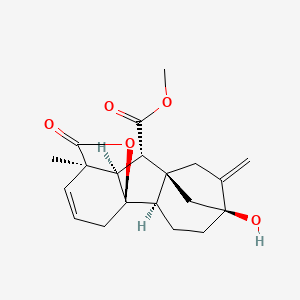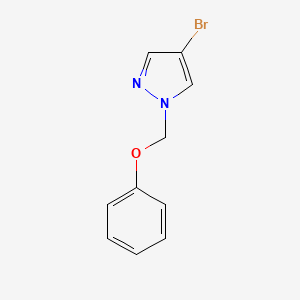
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one: is a complex organic compound with the molecular formula C21H28O3 and a molar mass of 328.45 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one typically involves multiple steps, starting from simpler steroid precursors. One common approach is the modification of pregn-20-yn-3-one derivatives through controlled oxidation and reduction reactions. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting hydroxyl groups to ketones or aldehydes.
Reduction: : Reducing double or triple bonds to single bonds.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: : Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: : Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various steroid derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one: has several scientific research applications:
Chemistry: : Used as a precursor in the synthesis of other complex steroids.
Biology: : Studied for its potential biological activity in hormone-related pathways.
Medicine: : Investigated for its therapeutic potential in treating certain medical conditions.
Industry: : Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and targets can vary depending on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one: is unique due to its specific structural features, such as the epoxy group and the ethyl substituent. Similar compounds include:
Pregnenolone: : A precursor in steroid hormone synthesis.
DHEA (Dehydroepiandrosterone): : Another important steroid hormone.
Testosterone: : A well-known androgen.
These compounds share similarities in their core steroid structure but differ in their functional groups and biological activities.
Properties
CAS No. |
25073-30-7 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.452 |
InChI |
InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18?,19+,20+,21?/m1/s1 |
InChI Key |
QAADEDKZKKRMIM-DKFSCDSJSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid](/img/structure/B569025.png)



![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)

![2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid](/img/structure/B569037.png)
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
